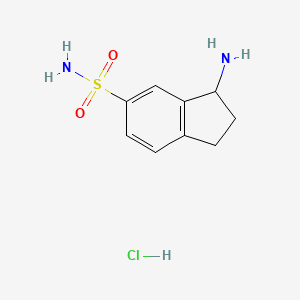
3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Topical Ocular Hypotensive Activity : A study by Prugh et al. (1991) discussed the synthesis and evaluation of a series of sulfonamides, including 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride, for their potential as topical ocular hypotensive agents in glaucoma models. The research emphasized optimizing variables such as inhibitory potency against carbonic anhydrase and water solubility (Prugh et al., 1991).
Investigation of Molecular Conformation : Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives using spectroscopic methods. This research is relevant to understanding the pharmaceutical and biological activities of such molecules (Erturk et al., 2016).
Antitumor Activity and Gene Expression Studies : Owa et al. (2002) examined compounds from sulfonamide-focused libraries, including variants similar to 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride, for their antitumor properties. The study utilized cell-based screens and gene expression analyses to understand the pharmacophore structure and drug-sensitive pathways (Owa et al., 2002).
Carbonic Anhydrase Inhibition and Antitumor Potential : Ilies et al. (2003) focused on synthesizing halogenated sulfonamides to inhibit tumor-associated carbonic anhydrase isozyme IX, suggesting potential antitumor applications for such compounds (Ilies et al., 2003).
Inhibition of Carbonic Anhydrase Isozymes : Akbaba et al. (2014) synthesized six sulfonamides derived from indanes and tetralines, including compounds structurally similar to 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride. The study assessed their inhibition effects on human carbonic anhydrase isozymes, highlighting the medicinal potential of these compounds (Akbaba et al., 2014).
Safety And Hazards
Direcciones Futuras
The compound has great potential to be further developed as a candidate for the treatment of inflammatory bowel disease . Given its notable distribution in the colon and its effectiveness in relieving inflammatory bowel disease symptoms in a DSS-induced colitis model, it could be a promising therapeutic agent .
Propiedades
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-9-4-2-6-1-3-7(5-8(6)9)14(11,12)13;/h1,3,5,9H,2,4,10H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLVWRXTGDRVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)
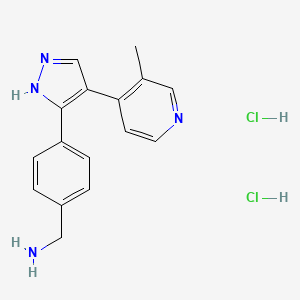

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)
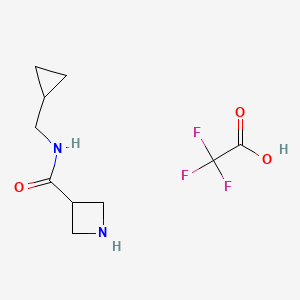
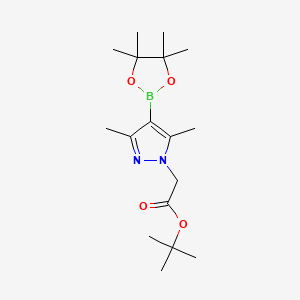
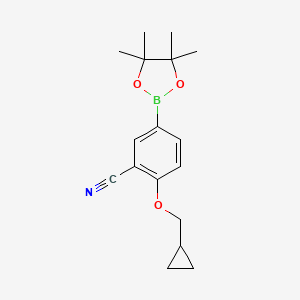
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)
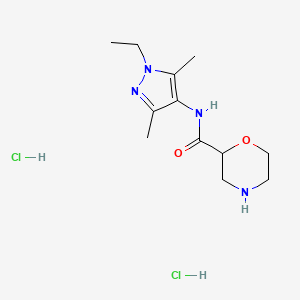
![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)
![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)